![molecular formula C14H15NO2 B7465861 N-[1-(furan-2-yl)ethyl]-2-methylbenzamide](/img/structure/B7465861.png)
N-[1-(furan-2-yl)ethyl]-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(furan-2-yl)ethyl]-2-methylbenzamide, also known as FEBIM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of benzamide and contains a furan ring, which makes it a unique molecule with interesting properties.
Mecanismo De Acción
The mechanism of action of N-[1-(furan-2-yl)ethyl]-2-methylbenzamide is not well understood. However, studies have shown that it interacts with DNA and inhibits cell proliferation, suggesting that it may act as a DNA intercalator.
Biochemical and Physiological Effects:
N-[1-(furan-2-yl)ethyl]-2-methylbenzamide has been shown to exhibit cytotoxicity against various cancer cell lines, indicating its potential as an anti-cancer agent. However, its effects on normal cells are not well understood, and further studies are needed to determine its safety and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-(furan-2-yl)ethyl]-2-methylbenzamide in lab experiments is its high yield of synthesis, making it a reliable and efficient compound to work with. However, one limitation is its potential toxicity, which may require special handling and safety precautions.
Direcciones Futuras
There are several future directions for the study of N-[1-(furan-2-yl)ethyl]-2-methylbenzamide. One area of interest is the development of N-[1-(furan-2-yl)ethyl]-2-methylbenzamide-based drugs for the treatment of cancer. Further studies are needed to determine the safety and efficacy of N-[1-(furan-2-yl)ethyl]-2-methylbenzamide in vivo and to optimize its structure for drug development.
Another area of interest is the study of N-[1-(furan-2-yl)ethyl]-2-methylbenzamide as a building block for the synthesis of new materials. Its unique structure and interesting properties make it a promising candidate for the development of new materials with applications in various fields.
In conclusion, N-[1-(furan-2-yl)ethyl]-2-methylbenzamide is a unique chemical compound with potential applications in various scientific research areas. Its synthesis method is reliable and efficient, and its interesting properties make it an attractive target for drug design and materials science. Further studies are needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of N-[1-(furan-2-yl)ethyl]-2-methylbenzamide involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. This intermediate is then reacted with 2-furanethanol to produce N-[1-(furan-2-yl)ethyl]-2-methylbenzamide. The yield of this reaction is typically high, making it a reliable and efficient method for synthesizing N-[1-(furan-2-yl)ethyl]-2-methylbenzamide.
Aplicaciones Científicas De Investigación
N-[1-(furan-2-yl)ethyl]-2-methylbenzamide has shown potential applications in various scientific research areas, including medicinal chemistry, drug design, and materials science. In medicinal chemistry, N-[1-(furan-2-yl)ethyl]-2-methylbenzamide has been studied for its potential as an anti-cancer agent. Studies have shown that N-[1-(furan-2-yl)ethyl]-2-methylbenzamide exhibits cytotoxicity against various cancer cell lines, making it a promising candidate for further development as a cancer treatment.
In drug design, N-[1-(furan-2-yl)ethyl]-2-methylbenzamide has been studied for its potential as a scaffold for the development of new drugs. Its unique structure and interesting properties make it an attractive target for drug design and discovery.
In materials science, N-[1-(furan-2-yl)ethyl]-2-methylbenzamide has been studied for its potential as a building block for the synthesis of new materials. Its ability to form hydrogen bonds and its unique structure make it a promising candidate for the development of new materials with interesting properties.
Propiedades
IUPAC Name |
N-[1-(furan-2-yl)ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-6-3-4-7-12(10)14(16)15-11(2)13-8-5-9-17-13/h3-9,11H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTKGBWGMIBLHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(furan-2-yl)ethyl]-2-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

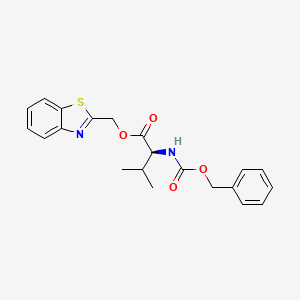

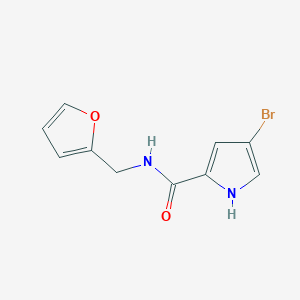
![[2-oxo-2-(4-phenylmethoxyanilino)ethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7465800.png)
![N-[2-(difluoromethoxy)phenyl]-4-[(2-fluorophenyl)sulfamoyl]benzamide](/img/structure/B7465817.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide](/img/structure/B7465840.png)
![N-[(2-methoxyphenyl)methyl]-2-[[5-methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7465854.png)
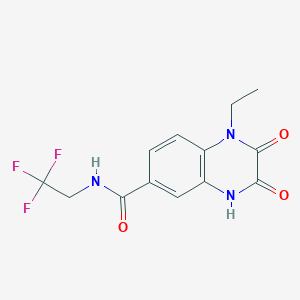
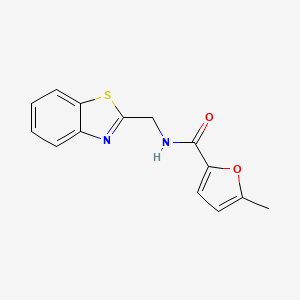
![[2-(cyclopropylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465870.png)
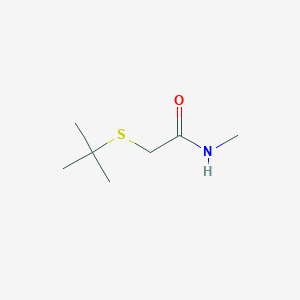
![[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465885.png)
![5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7465894.png)